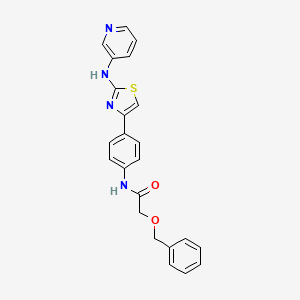
2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a derivative of acetamide with potential pharmacological properties. It is related to a class of compounds that have been studied for their inhibitory activities against Src kinase, which is implicated in various types of cancer. The presence of a pyridine ring and N-benzyl substitution appears to be significant for the activity of these compounds .
Synthesis Analysis
The synthesis of related N-benzyl substituted acetamide derivatives has been reported, where the compounds were synthesized to understand the structure-activity relationship of KX2-391, a selective Src substrate binding site inhibitor. Although the exact synthesis of 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is not detailed, similar compounds were synthesized by substituting the pyridine ring and evaluating the effects of different substitutions on the thiazole ring .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis. These techniques ensure the correct synthesis of the desired compounds and help in understanding the structure-activity relationship by confirming the presence of specific functional groups and the overall molecular framework .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related acetamide derivatives typically include the reaction of thione derivatives with chloro-substituted acetamide compounds. The reactivity of these compounds is influenced by the presence of different substituents on the thiazole and imidazole rings, which can affect the acidity and basicity of the nitrogen atoms in these heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their acidity constants (pKa), have been determined using UV spectroscopic studies. The pKa values provide insight into the protonation states of the compounds under physiological conditions, which is crucial for understanding their pharmacokinetic behavior and interaction with biological targets. The pKa values of related compounds have been found to vary, indicating that the electronic properties of the substituents can significantly influence the acidity and basicity of the nitrogen atoms in the heterocyclic rings .
Scientific Research Applications
Antimicrobial Activity
Studies have synthesized novel sulphonamide derivatives, including those with aminothiazole, to display significant antimicrobial activity. These compounds, through various synthetic pathways, have shown high activity against multiple microbial strains. The relationship between the structural features of these compounds and their antimicrobial efficacy has been explored, emphasizing the potential of thiazole derivatives in developing new antimicrobials (Fahim & Ismael, 2019).
Src Kinase Inhibition and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities and anticancer properties. One study focused on the structural analogs of KX2-391, revealing the importance of the pyridine ring and N-benzyl substitution in inhibiting Src kinase, a key target in cancer therapy. These compounds demonstrated significant inhibitory effects on cell proliferation in various carcinoma cell lines, highlighting their potential in cancer treatment (Fallah-Tafti et al., 2011).
Antitumor and Antioxidant Evaluation
Research on N-substituted-2-amino-1,3,4-thiadiazoles has uncovered their potential as antitumor and antioxidant agents. By modifying the thiadiazole core with various functional groups, these compounds have shown promising results in cytotoxicity assays against cancer cell lines and antioxidant activities. This underscores the versatility of thiadiazole derivatives in medicinal chemistry for developing novel therapeutic agents (Hamama et al., 2013).
properties
IUPAC Name |
2-phenylmethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-22(15-29-14-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)21-16-30-23(27-21)26-20-7-4-12-24-13-20/h1-13,16H,14-15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOWEOCIFMYKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)
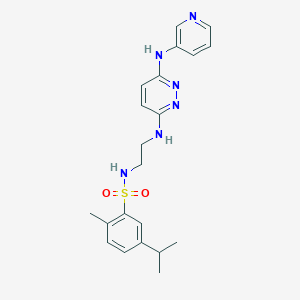
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)
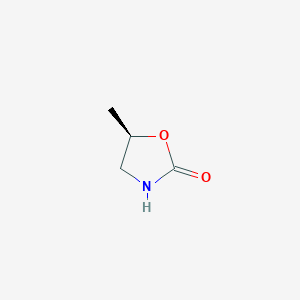
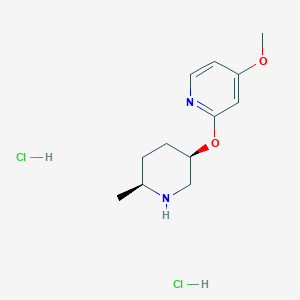
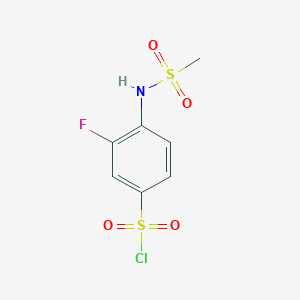
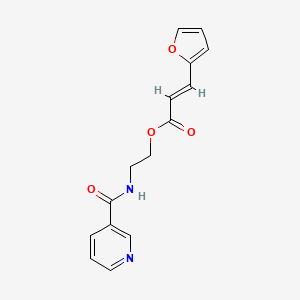


![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)
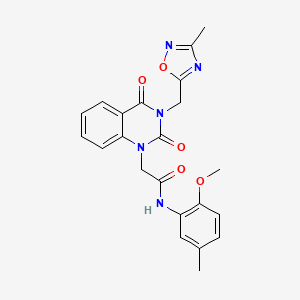
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)
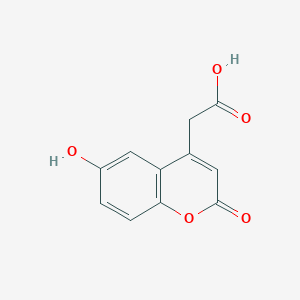
![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)